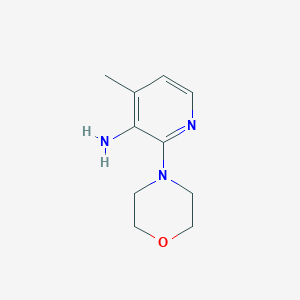

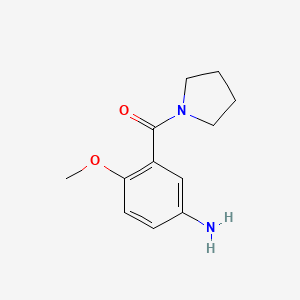

4-甲基-2-吗啉-4-基吡啶-3-胺

描述

科学研究应用

生物医学应用

4-甲基-2-吗啉-4-基吡啶-3-胺: 由于其结构与与生物系统相互作用的化合物相似,因此在生物医学领域具有潜在的应用。 例如,卟啉和金属卟啉,它们具有类似的含氮碱基结构,被用于生物医学和诊断性磁共振成像 (MRI) 。 它们在 MRI 中用作造影剂,参与癌症治疗的光动力疗法 (PDT),并用于生物成像 .

诊断成像

该化合物的结构表明它可以像卟啉一样结合金属离子,使其成为开发新型造影剂用于 MRI 的候选化合物。 此应用对于提高医学扫描中获得的图像质量至关重要,这可以导致更好的诊断和治疗计划 .

光动力疗法

鉴于相关化合物的光物理性质,4-甲基-2-吗啉-4-基吡啶-3-胺可以被探索用作 PDT 中的光敏剂。 这种疗法涉及通过光激活光敏剂以产生可杀死癌细胞的活性氧 .

药物开发

该化合物的结构让人联想到药物开发中使用的分子,例如伊马替尼,它通过抑制酪氨酸激酶来治疗白血病 。 这表明4-甲基-2-吗啉-4-基吡啶-3-胺可以作为开发新型治疗剂的前体或支架。

作用机制

The mechanism of action of 4-Methyl-2-morpholin-4-ylpyridin-3-amine is not fully understood. However, it is believed that 4-Methyl-2-morpholin-4-ylpyridin-3-amine may act as an inhibitor of the enzyme acetylcholinesterase by forming a covalent bond with the enzyme. In addition, 4-Methyl-2-morpholin-4-ylpyridin-3-amine is thought to act as an agonist of the serotonin receptor 5-HT1A by binding to the receptor and activating it.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Methyl-2-morpholin-4-ylpyridin-3-amine are not fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase and to act as an agonist of the serotonin receptor 5-HT1A. In addition, 4-Methyl-2-morpholin-4-ylpyridin-3-amine has been found to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

实验室实验的优点和局限性

The advantages of using 4-Methyl-2-morpholin-4-ylpyridin-3-amine for lab experiments include its low toxicity and its ability to act as a chemical intermediate for the synthesis of other compounds. Additionally, 4-Methyl-2-morpholin-4-ylpyridin-3-amine is relatively inexpensive and can be synthesized using a variety of methods. The main limitation of 4-Methyl-2-morpholin-4-ylpyridin-3-amine is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.

未来方向

There are a number of potential future directions for research on 4-Methyl-2-morpholin-4-ylpyridin-3-amine. These include further studies on its mechanism of action and its potential use in drug development. Additionally, further research could be conducted on the biochemical and physiological effects of 4-Methyl-2-morpholin-4-ylpyridin-3-amine and its potential as a chemical intermediate for the synthesis of other compounds. Finally, further studies could be conducted to investigate the potential therapeutic applications of 4-Methyl-2-morpholin-4-ylpyridin-3-amine, such as its potential use in the treatment of certain diseases.

属性

IUPAC Name |

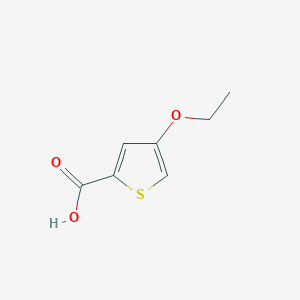

4-methyl-2-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOVOFQTQKEYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B1385933.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)

![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)

amine](/img/structure/B1385942.png)